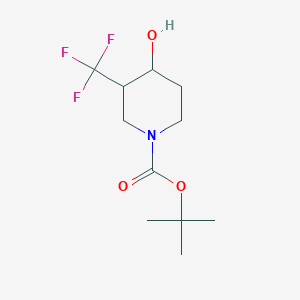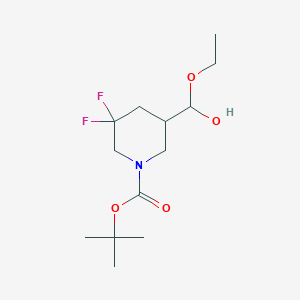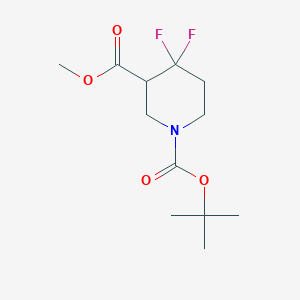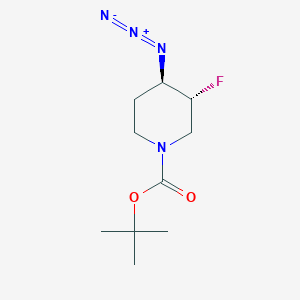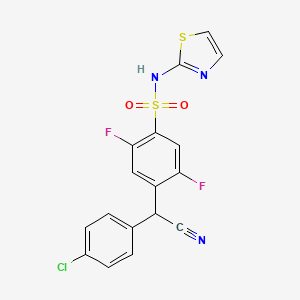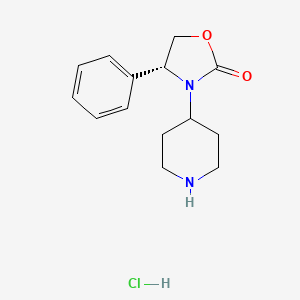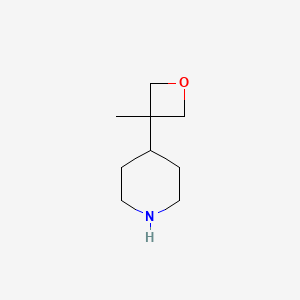
4-(3-Methyloxetan-3-YL)piperidine
Descripción general
Descripción
4-(3-Methyloxetan-3-YL)piperidine is a chemical compound belonging to the class of piperidine-based derivatives. It has a molecular formula of C₉H₁₇NO .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(3-Methyloxetan-3-YL)piperidine, is an important task in modern organic chemistry . The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of 4-(3-Methyloxetan-3-YL)piperidine is 155.24 g/mol.Physical And Chemical Properties Analysis
4-(3-Methyloxetan-3-YL)piperidine has a molecular formula of C₉H₁₇NO . Its molecular weight is 155.24 g/mol. More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Quantum Chemical Studies
One significant application of piperidine derivatives is in the study of corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition of three piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. These derivatives demonstrated notable effectiveness in preventing corrosion, highlighting the potential of piperidine compounds in material science and engineering (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
Piperidine derivatives have also been explored for their anti-angiogenic and DNA cleavage activities. A study by Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane model. These compounds also exhibited significant DNA cleavage activities, suggesting their potential in cancer therapy (Kambappa et al., 2017).
Synthesis and Medicinal Chemistry
The synthesis of piperidine derivatives is crucial in medicinal chemistry. Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry due to its conformational rigidity. This method offers a simpler alternative for producing large quantities of this compound (Smaliy et al., 2011).
Molecular Dynamic Simulation Studies
Further emphasizing the significance of piperidine derivatives in corrosion studies, molecular dynamic simulation techniques are used to investigate their adsorption behaviors on different metal surfaces. This research provides insights into the interactions at the molecular level between piperidine compounds and metal substrates, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).
Novel Syntheses in Drug Development
The innovative synthesis of piperidine derivatives plays a key role in the development of new drugs. Studies like those conducted by Kambappa et al. (2017) and Smaliy et al. (2011) contribute significantly to drug discovery, particularly in identifying new therapeutic agents with potential applications in cancer treatment and other medical fields (Kambappa et al., 2017); (Smaliy et al., 2011).
Safety And Hazards
Direcciones Futuras
Piperidines, including 4-(3-Methyloxetan-3-YL)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(3-methyloxetan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYGWCEDFQCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyloxetan-3-YL)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



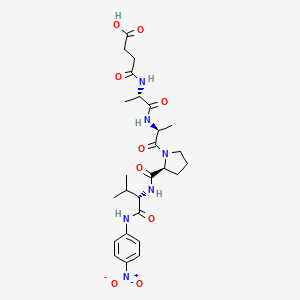
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
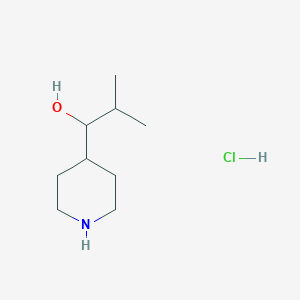
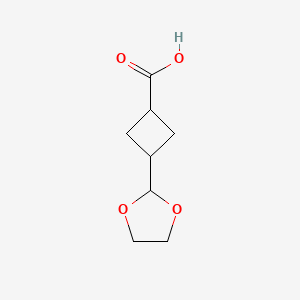
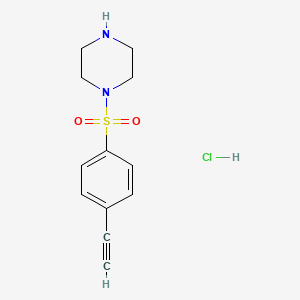
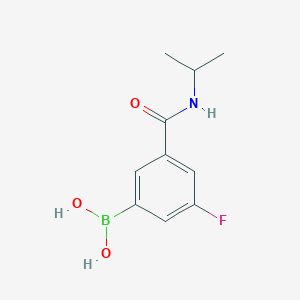
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
